BenchChemオンラインストアへようこそ!

N-(1,2-oxazol-4-yl)furan-2-carboxamide

Fragment-based drug discovery Lead-likeness Ligand efficiency

N-(1,2-Oxazol-4-yl)furan-2-carboxamide (synonym: N-(isoxazol-4-yl)furan-2-carboxamide; CAS 1343614-10-7; molecular formula C₈H₆N₂O₃; molecular weight 178.15 g/mol) is a heterocyclic carboxamide composed of a furan-2-carbonyl moiety linked via an amide bond to a 4-aminoisoxazole (1,2-oxazole) ring. The compound belongs to the broader isoxazole-4-carboxamide family, a scaffold that has yielded potent agonists of G-protein-coupled receptors such as TGR5 with reported pEC₅₀ values up to 9.

Molecular Formula C8H6N2O3
Molecular Weight 178.147
CAS No. 1343614-10-7
Cat. No. B2794141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2-oxazol-4-yl)furan-2-carboxamide
CAS1343614-10-7
Molecular FormulaC8H6N2O3
Molecular Weight178.147
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=CON=C2
InChIInChI=1S/C8H6N2O3/c11-8(7-2-1-3-12-7)10-6-4-9-13-5-6/h1-5H,(H,10,11)
InChIKeyJYYAGHFNNGNVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,2-Oxazol-4-yl)furan-2-carboxamide (CAS 1343614-10-7): Compound Identity and Procurement-Relevant Class Profile


N-(1,2-Oxazol-4-yl)furan-2-carboxamide (synonym: N-(isoxazol-4-yl)furan-2-carboxamide; CAS 1343614-10-7; molecular formula C₈H₆N₂O₃; molecular weight 178.15 g/mol) is a heterocyclic carboxamide composed of a furan-2-carbonyl moiety linked via an amide bond to a 4-aminoisoxazole (1,2-oxazole) ring . The compound belongs to the broader isoxazole-4-carboxamide family, a scaffold that has yielded potent agonists of G-protein-coupled receptors such as TGR5 with reported pEC₅₀ values up to 9 [1]. It is supplied as a research-grade building block with a typical purity specification of ≥95% and is catalogued under MDL number MFCD20359661 .

Why In-Class Substitution of N-(1,2-Oxazol-4-yl)furan-2-carboxamide Risks Confounding Experimental Outcomes


Although numerous isoxazole-carboxamide and furan-carboxamide derivatives are commercially available, the specific connectivity pattern in N-(1,2-oxazol-4-yl)furan-2-carboxamide—an unsubstituted furan-2-carbonyl directly coupled to the 4-position of an isoxazole ring—creates a distinct hydrogen-bonding donor/acceptor topology (1 HBD, 4 HBA), low molecular weight (178.15 Da), and a minimal number of rotatable bonds that cannot be replicated by regioisomeric 3-isoxazolyl variants, benzofuran-condensed analogs, or halogen-substituted derivatives . The 4-isoxazolyl amide motif has been specifically exploited in G-protein-coupled receptor (TGR5) agonist programs where subtle positional changes ablate activity [1], underscoring that neither close analogs nor generic isoxazole-carboxamides can serve as functionally equivalent replacements without systematic revalidation of the structure-activity relationship.

Quantitative Comparative Evidence: N-(1,2-Oxazol-4-yl)furan-2-carboxamide Versus Closest Analogs


Molecular Weight Differential: Smallest and Most Fragment-Like Among Direct 4-Isoxazolyl-Furan Carboxamide Analogs

N-(1,2-oxazol-4-yl)furan-2-carboxamide (MW 178.15) is 8.9% lighter than its isomeric bis-heterocycle analog 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide (MW 245.19) , 30.7% lighter than the 5-bromo-substituted derivative 5-bromo-N-(1,2-oxazol-4-yl)furan-2-carboxamide (MW 257.04) , and 17.9% lighter than the benzofuran-fused analog N-(isoxazol-4-yl)benzofuran-2-carboxamide (MW ~216.2; C₁₁H₈N₂O₃). With only 2 rotatable bonds, a heavy atom count of 13, and an estimated topological polar surface area (TPSA) of approximately 68–72 Ų, this compound lies well within fragment-likeness criteria (MW < 250, rotatable bonds ≤ 3, TPSA < 90 Ų), making it uniquely suitable for fragment-based screening campaigns where every heavy atom must contribute detectably to binding free energy [1].

Fragment-based drug discovery Lead-likeness Ligand efficiency

Absence of Halogen Substituent: Synthetic Versatility Advantage Over the 5-Bromo Analog

Unlike 5-bromo-N-(1,2-oxazol-4-yl)furan-2-carboxamide (CAS 1248825-72-0), which bears a bromine atom at the furan 5-position (MW 257.04; Br atomic weight 79.9 contributing 31.1% of total mass) , the target compound possesses an unsubstituted furan ring. This structural feature provides a blank synthetic canvas: the furan C5 position is available for direct C–H functionalization (e.g., lithiation, palladium-catalyzed cross-coupling, or electrophilic substitution), whereas the bromo analog commits the user to a single pre-installed halogen that may be metabolically labile or sterically constraining [1]. The unsubstituted furan also avoids the potential for dehalogenation side reactions under reductive conditions or in vivo metabolism that could complicate SAR interpretation.

Medicinal chemistry Parallel synthesis C–H functionalization

Purity Specification and Reproducibility: Defined 95%+ Benchmark with Traceable Cataloguing

The target compound is supplied with a documented purity specification of ≥95% (Catalog No. CM750616, MDL No. MFCD20359661) and an associated SMILES string O=C(NC1=CON=C1)C1=CC=CO1 that uniquely defines the connectivity . In contrast, several structurally related isoxazole-furan carboxamides are listed on vendor databases without validated MDL numbers or with purity listed only as 'N/A' or 'not available' . The presence of a unique MDL identifier (MFCD20359661) provides an unambiguous cross-referencing tool that reduces the risk of procurement errors caused by synonym confusion between 'isoxazole' and '1,2-oxazole' nomenclature.

Quality control Assay reproducibility Procurement specification

Regioisomeric Differentiation: 4-Isoxazolyl Versus 3-Isoxazolyl Connectivity and Biological Activity Precedent

The 4-isoxazolyl amide connectivity in the target compound differs fundamentally from 3-isoxazolyl amide regioisomers such as 5-(furan-2-yl)-1,2-oxazole-3-carboxamide (CAS 1098361-48-8). Published structure-activity relationship (SAR) studies on the 4-isoxazolecarboxamide series have demonstrated that the 4-position amide attachment is critical for high-potency TGR5 receptor agonism, with optimized 3-aryl-4-isoxazolecarboxamides achieving pEC₅₀ values of up to 9 (IC₅₀ ≈ 1 nM) [1]. The same study established that migration of the carboxamide to alternative ring positions or replacement with ester or carboxylate groups abolished agonist activity, providing direct precedent that the 4-isoxazolyl carboxamide is a privileged regioisomeric arrangement with validated biological relevance [1]. While no head-to-head data exist comparing the target compound to its 3-isoxazolyl analogs in the same assay, this class-level SAR demonstrates that regioisomeric selection is not interchangeable.

Regioisomerism GPCR agonism Structure-activity relationship

Procurement-Relevant Application Scenarios for N-(1,2-Oxazol-4-yl)furan-2-carboxamide Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery: Minimal-Mass 4-Isoxazolyl Carboxamide Pharmacophore for Library Design

With a molecular weight of 178.15 Da, only 13 heavy atoms, and compliance with the 'Rule of Three' fragment-likeness criteria [2], N-(1,2-oxazol-4-yl)furan-2-carboxamide is an ideal entry point for fragment-based screening campaigns . Its unsubstituted furan ring permits iterative fragment growth via C–H functionalization or electrophilic substitution, enabling systematic exploration of binding site sub-pockets without the synthetic constraints imposed by pre-halogenated analogs such as the 5-bromo derivative . The established precedent for 4-isoxazolecarboxamide-based TGR5 agonism (pEC₅₀ up to 9) [1] provides a biologically validated starting point for GPCR-targeted fragment elaboration.

Diversification-First Medicinal Chemistry: A Blank Scaffold for Parallel Library Synthesis

The absence of halogen substituents or protecting groups on the furan ring distinguishes this compound from the 5-bromo analog (MW 257.04) as a 'blank canvas' scaffold. Medicinal chemistry teams requiring a common intermediate for parallel amide coupling, palladium-catalyzed C–H arylation, or multi-component reaction libraries should prioritize this compound for procurement, as each gram purchased directly supports multiple diversification vectors rather than locking the program into a single pre-functionalized congener [3]. The established MDL identifier (MFCD20359661) and 95%+ purity specification further support its use as a standardized building block in automated synthesis platforms.

GPCR-Targeted Probe Development: Exploiting the Validated 4-Isoxazolyl Carboxamide Pharmacophore

Published SAR data on 3-aryl-4-isoxazolecarboxamides demonstrate that nanomolar-potency GPCR agonism is achievable when the carboxamide is positioned at the isoxazole 4-position, with potency lost upon regioisomeric migration [1]. Researchers pursuing TGR5, or structurally related GPCR targets where the 4-isoxazolyl amide may serve as a privileged pharmacophore element, should select this compound over 3-isoxazolyl or 5-isoxazolyl regioisomers. The furan ring provides an additional heterocyclic recognition element not present in phenyl-substituted analogs, potentially enhancing solubility and offering a distinct hydrogen-bonding profile for target engagement.

Computational Chemistry and Virtual Screening: A Low-Complexity Entry for Docking and Pharmacophore Modeling

With only 2 rotatable bonds, 13 heavy atoms, and a well-defined hydrogen-bonding donor/acceptor pattern (1 HBD, 4 HBA) , this compound presents minimal conformational sampling requirements for molecular docking studies. Its small size and limited torsional degrees of freedom make it computationally tractable for rigorous free energy perturbation (FEP) calculations or quantum mechanical (QM) geometry optimization, providing a validated starting point for in silico hit identification workflows. The unambiguous InChI Key (JYYAGHFNNGNVCP-UHFFFAOYSA-N) ensures consistent chemical structure registration across computational platforms and avoids the ambiguity that can arise from synonym variation in isoxazole/oxazole nomenclature.

Quote Request

Request a Quote for N-(1,2-oxazol-4-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.